

# Technical Guide: X-ray Crystal Structure of Dimethoxypillar[5]arene

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## Compound of Interest

Compound Name: *Dimethoxypillar[5]arene*

CAS No.: 1188423-16-6

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## Executive Technical Summary

1,4-Dimethoxypillar[5]arene (DMP[5]) represents a paradigm shift in supramolecular host design, distinguished by its highly symmetrical, rigid pillar architecture.<sup>[1]</sup> Unlike calixarenes, which adopt a basket-shaped (cone) conformation due to meta-bridging, DMP[5] is constructed from 1,4-dimethoxybenzene units linked by methylene bridges at the para-positions (2,5-linkage).

This structural distinction confers unique crystallographic properties:

- Geometry: A regular decagonal prism with an electron-rich cavity.<sup>[1][2]</sup>
- Chirality: Intrinsically planar chiral ( / ) in the solid state, despite rapid racemization in solution.<sup>[1]</sup>
- Adaptive Porosity: The crystal lattice exhibits "gate-opening" behavior, switching between non-porous and porous phases in response to specific guest vapors (e.g., n-alkanes).<sup>[1]</sup>

This guide details the structural mechanics, crystallization protocols, and functional crystallography of DMP[5], serving as a blueprint for researchers in host-guest chemistry and materials science.[1]

## Synthesis & Crystallization Protocol

The structural integrity of DMP[5] relies on precise synthesis and crystallization conditions.[1][2]

The following protocol is based on the Lewis acid-catalyzed condensation method established by Ogoshi et al.[1]

### Optimized Synthesis Workflow

Reaction Principle: Friedel-Crafts cyclization of 1,4-dimethoxybenzene with paraformaldehyde.

[1][2]

Parameter	Specification	Rationale
Reagents	1,4-Dimethoxybenzene (1.0 eq), Paraformaldehyde (3.0 eq)	Excess formaldehyde drives oligomerization.
Catalyst	Boron trifluoride diethyl etherate (BF <sub>3</sub> ·OEt <sub>2</sub> )	Lewis acid strength controls ring size selectivity (favors [5]). [1][2]
Solvent	1,2-Dichloroethane (DCE)	Chlorinated solvents stabilize the cationic intermediates.[1]
Time/Temp	3 minutes @ 25°C	Rapid kinetics prevent thermodynamic equilibration to larger rings.[1][2]
Quench	Methanol	Immediately arrests the reaction to freeze the [5]-mer distribution.[1]

## Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray analysis, a slow evaporation or vapor diffusion method is required.<sup>[1][2]</sup>

Protocol:

- Dissolution: Dissolve purified DMP<sup>[5]</sup> (20 mg) in Dichloromethane (DCM) (2 mL).
- Guest Addition (Optional but recommended): Add a linear alkane (e.g., n-hexane) or haloalkane (e.g., 1,4-dibromobutane) in a 1:1 molar ratio. This stabilizes the cavity and promotes ordered packing.<sup>[1][2]</sup>
- Growth: Place the vial inside a larger jar containing n-hexane (antisolvent) for vapor diffusion.
- Timeline: Colorless prismatic crystals appear within 24–48 hours.<sup>[1][2]</sup>

## Structural Analysis: The Crystal Core

### Molecular Geometry

The X-ray structure reveals a perfect pentagonal prism.<sup>[1][2]</sup> The ten methoxy groups (five on each rim) rotate to minimize steric repulsion, typically pointing outward, which defines the portal size.<sup>[1]</sup>

- Cavity Diameter: ~4.7 Å (ideal for binding linear alkanes).<sup>[1][2]</sup>
- Cavity Depth: ~7.8 Å.<sup>[1][2]</sup>
- Electron Density: The cavity is electron-rich due to the

-systems of the hydroquinone units, favoring binding with electron-deficient or neutral guests via C-H<sup>[1]</sup>...

interactions.

## Crystallographic Metrics (Reference: Inclusion Complex)

Data derived from the 1:1 inclusion complex with 1,4-dibromobutane (a standard reference for high-quality DMP<sup>[5]</sup> crystals).

Metric	Value
Crystal System	Monoclinic
Space Group	
Unit Cell ( )	~11.31 Å
Unit Cell ( )	~22.04 Å
Unit Cell ( )	~21.56 Å
Angle ( )	~104.8°
Z (Molecules/Cell)	4

## Packing Motifs

DMP[5] crystallizes in two primary motifs depending on the presence of guests:

- Channel Structure: In the presence of linear guests (e.g., n-hexane), the pillars stack directly on top of one another, forming continuous 1D channels.[1]
- Herringbone Structure: In the "activated" (solvent-free) state, the pillars tilt and interdigitate to minimize void space, resulting in a dense, non-porous phase.[1]

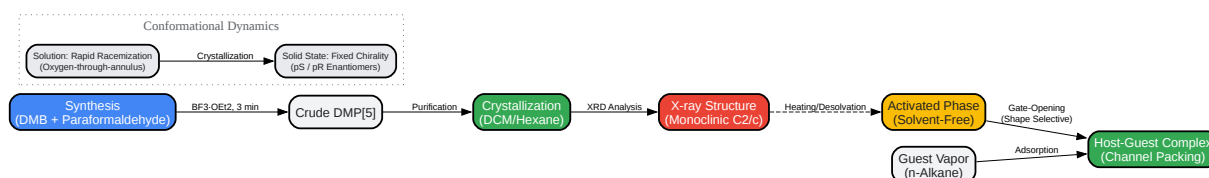
## Functional Crystallography: Gate-Opening Mechanism

A critical feature of DMP[5] is its solid-state structural adaptability.[1][2] The "activated" crystals (heated to remove solvent) are non-porous but undergo a crystal-to-crystal transformation upon exposure to specific vapors.[1]

## The Mechanism[1]

- Resting State: Solvent-free DMP[5] adopts a dense herringbone packing (or similar low-symmetry group).[1][2]
- Trigger: Exposure to n-alkane vapor (C5).[1][2]
- Transformation: The host molecules rotate and realign to accommodate the guest, transitioning to a channel structure.[1][2]
- Selectivity: Branched alkanes or cyclic alkanes are too bulky to trigger this reorganization, providing shape-selective adsorption.[1][2]

## Visualization of Structural Logic[1]



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Figure 1: Workflow connecting synthesis, crystallization, and the functional "gate-opening" phase transformation observed in DMP[5] crystals.

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